3-Hydroxyisoxazole-5-carboxylic acid 3-Hydroxyisoxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 13626-60-3
VCID: VC20996615
InChI: InChI=1S/C4H3NO4/c6-3-1-2(4(7)8)9-5-3/h1H,(H,5,6)(H,7,8)
SMILES: C1=C(ONC1=O)C(=O)O
Molecular Formula: C4H3NO4
Molecular Weight: 129.07 g/mol

3-Hydroxyisoxazole-5-carboxylic acid

CAS No.: 13626-60-3

Cat. No.: VC20996615

Molecular Formula: C4H3NO4

Molecular Weight: 129.07 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxyisoxazole-5-carboxylic acid - 13626-60-3

Specification

CAS No. 13626-60-3
Molecular Formula C4H3NO4
Molecular Weight 129.07 g/mol
IUPAC Name 3-oxo-1,2-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C4H3NO4/c6-3-1-2(4(7)8)9-5-3/h1H,(H,5,6)(H,7,8)
Standard InChI Key VOCWBIGTEMMVGZ-UHFFFAOYSA-N
SMILES C1=C(ONC1=O)C(=O)O
Canonical SMILES C1=C(ONC1=O)C(=O)O

Introduction

PropertyDescription
CAS No.13626-60-3
Molecular FormulaC₄H₃NO₄
Molecular Weight129.07 g/mol
IUPAC Name3-oxo-1,2-oxazole-5-carboxylic acid
Standard InChIInChI=1S/C4H3NO4/c6-3-1-2(4(7)8)9-5-3/h1H,(H,5,6)(H,7,8)
Standard InChIKeyVOCWBIGTEMMVGZ-UHFFFAOYSA-N
SMILESC1=C(ONC1=O)C(=O)O
Physical StateSolid
Storage RequirementsSealed in dry container, stored in freezer under -20°C
GHS ClassificationWarning, H315-H319-H335 (Skin and eye irritation, respiratory irritation)

Synthesis Methods

The synthesis of 3-hydroxyisoxazole-5-carboxylic acid can be accomplished through several methods, with the most common approaches involving cyclization reactions of appropriate precursors.

Classical Synthetic Routes

One established method involves the treatment of dimethyl acetylenedicarboxylate with hydroxylamine . This reaction pathway was originally reported to yield 3-hydroxyisoxazole-5-carboxylic acid, though it has also been used to synthesize the related hydroxamic acid derivative . The reaction proceeds through the nucleophilic attack of hydroxylamine on the acetylenic ester, followed by cyclization to form the isoxazole ring .

Alternative Synthesis Methods

Another synthetic approach involves the cyclization of β-ketoesters with hydroxylamine under specific conditions. This method is particularly useful for industrial production as it can be optimized for high yield and purity. Recent developments have focused on metal-free synthetic routes, which are gaining popularity due to their eco-friendly nature and cost-effectiveness.

Lithiation Approach

The preparation of substituted isoxazole carboxylic acids can also be achieved through lithiation reactions. Research by Micetich and Chin demonstrated that 3,5-disubstituted isoxazoles can react with n-butyllithium to form 4-lithio derivatives, which can subsequently be converted to 4-carboxylic acids . While this specific approach hasn't been directly reported for 3-hydroxyisoxazole-5-carboxylic acid, it represents a potential synthetic pathway for functionalized derivatives .

Chemical Reactions and Transformations

3-Hydroxyisoxazole-5-carboxylic acid participates in various chemical reactions typical of both carboxylic acids and hydroxylated heterocycles.

Carboxylic Acid Reactions

As a carboxylic acid, this compound can undergo typical reactions such as:

  • Esterification - Formation of esters through reaction with alcohols under acidic conditions

  • Amidation - Direct conversion to amides through reaction with amines upon heating

  • Conversion to acid chlorides - Using reagents like SOCl₂ to form reactive acid chloride intermediates

  • Formation of anhydrides - Through dehydration reactions with other carboxylic acids

Hydroxyl Group Transformations

The hydroxyl group at position 3 can be modified through:

  • O-Methylation - Treatment with diazomethane can yield the corresponding methoxy derivative

  • O-Alkylation - Reaction with alkyl halides in the presence of base

  • Oxidation - Conversion to other functional groups depending on reaction conditions

Reactivity Comparison

Studies on similar isoxazole compounds have shown that the 3-hydroxyl group possesses distinct reactivity. For example, when 3-hydroxy-5-phenylisoxazoles were treated with diazomethane, an approximately 1:1 mixture of O-methyl and N-methyl isomers was obtained . This indicates the potential for both O- and N-alkylation in 3-hydroxyisoxazole-5-carboxylic acid, which could be exploited for derivative synthesis.

Biological Activities and Applications

Research has highlighted significant biological properties of 3-hydroxyisoxazole-5-carboxylic acid and related derivatives.

Antimicrobial Activity

The most notable biological property of 3-hydroxyisoxazole-5-carboxylic acid is its antimicrobial activity. Research has demonstrated its effectiveness against infections caused by resistant bacteria, likely due to its ability to inhibit critical enzymes necessary for bacterial survival. This property makes it a potential therapeutic agent for addressing the growing concern of antibiotic resistance.

Related Derivatives and Their Activities

Related compounds such as 3-hydroxyisoxazole-5-hydroxamic acid have shown activity against specific cancer cell lines. For instance, an intermediate in its synthesis, chlorofumarodihydroxamic acid, demonstrated some activity against P388 lymphocytic leukemia . This suggests that structural modifications of the basic 3-hydroxyisoxazole-5-carboxylic acid scaffold might yield compounds with diverse biological activities.

Structure-Property Relationships

Understanding how structural features of 3-hydroxyisoxazole-5-carboxylic acid relate to its properties is crucial for developing optimized derivatives.

Comparative Analysis with Similar Compounds

A comparison between 3-hydroxyisoxazole-5-carboxylic acid and structurally similar compounds reveals important structure-property relationships:

CompoundStructure DifferenceImpact on Properties
3-Hydroxyisoxazole-5-carboxylic acidReference compound-
3-Hydroxyisothiazole-5-carboxylic acidSulfur instead of oxygen in the ringDifferent electronic properties, potentially altered biological activity
3-Hydroxyisoxazole-5-hydroxamic acidHydroxamic acid instead of carboxylic acidPotentially different metal-binding properties, altered bioactivity
3-Methoxyisoxazole-5-carboxylic acidMethoxy instead of hydroxyl groupDifferent hydrogen bonding profile, altered solubility
4-Methylisoxazole-5-carboxylic acidMethyl at position 4 instead of unsubstitutedAltered electron density, potential impact on reactivity and binding

Pharmaceutical Development Considerations

Drug-Like Properties

3-Hydroxyisoxazole-5-carboxylic acid exhibits several properties that make it potentially useful in pharmaceutical development:

  • Small molecular weight (129.07 g/mol) - favorable for drug development

  • Presence of both hydrogen bond donors and acceptors - potential for specific binding interactions

  • Acidic functionality - ability to form salt bridges with basic amino acids in protein targets

  • Heterocyclic structure - provides rigidity and defined spatial arrangement of functional groups

Related Compounds and Structural Analogs

Several compounds structurally related to 3-hydroxyisoxazole-5-carboxylic acid have been reported, offering opportunities for comparative studies and derivative development.

Key Analogs

  • 3-Hydroxyisoxazole-5-carboxamide (CAS: 14016-01-4) - The amide derivative with potentially different hydrogen bonding properties

  • 3-Methylisoxazole-5-carboxylic acid (CAS: 4857-42-5) - Methyl replaces hydroxyl group, altering electronic properties

  • 3-Bromoisoxazole-5-carboxylic acid (CAS: 6567-35-7) - Bromo-substituted analog with different electronic and steric properties

  • 3-(Benzyloxy)isoxazole-5-carboxylic acid (CAS: 2552-54-7) - Contains a bulky benzyloxy substituent, affecting lipophilicity and binding properties

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